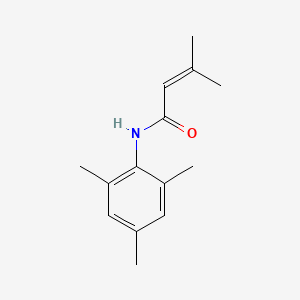

n-Mesityl-3-methylbut-2-enamide

Description

n-Mesityl-3-methylbut-2-enamide is an enamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom and a conjugated enamine (but-2-enamide) backbone. This compound is of interest in organic synthesis and catalysis due to its sterically bulky mesityl substituent and the electronic properties imparted by the conjugated enamide system. The enamide moiety, with its conjugated double bond, may facilitate resonance stabilization and participate in coordination with metal centers, making it a candidate for applications in asymmetric catalysis or C–H bond activation strategies.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide |

InChI |

InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16) |

InChI Key |

MMGAIENBBHADGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the enamide to its corresponding amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Fe-based catalysts and triflic anhydride

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .

Scientific Research Applications

n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

Biology: The compound’s reactivity makes it useful in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of n-Mesityl-3-methylbut-2-enamide can be contextualized by comparing it to analogous amides, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (referred to hereafter as Compound A for clarity). Below is a detailed analysis:

Structural and Functional Differences

| Feature | This compound | Compound A (N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) |

|---|---|---|

| Core Structure | Enamide (but-2-enamide backbone) | Benzamide (aromatic carbonyl linked to amine) |

| Substituents | Mesityl (2,4,6-trimethylphenyl) on nitrogen | 3-methylbenzoyl group; 2-hydroxy-1,1-dimethylethyl on nitrogen |

| Directing Groups | Amide + conjugated enamine system | N,O-bidentate directing group (amide + hydroxyl) |

| Steric Environment | High steric bulk from mesityl group | Moderate steric bulk from dimethyl ethyl group |

| Electronic Properties | Resonance stabilization via enamide conjugation | Polar hydroxyl group enables hydrogen bonding |

Thermodynamic and Kinetic Stability

- The mesityl group in this compound may improve thermal stability compared to Compound A, which contains a hydrolytically sensitive hydroxyl group. However, the enamide’s conjugated system could render it susceptible to electrophilic attack.

Research Findings and Data Tables

Key Physicochemical Properties

Reactivity in C–H Functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.